Ethyl 2-sulfanylheptanoate
Description
For transparency, this article will focus on Ethyl 2-acetylheptanoate and its comparison to structurally or functionally related compounds, leveraging available evidence.
Ethyl 2-acetylheptanoate is an ester derivative with a heptanoate backbone substituted by an acetyl group at the second carbon. Its physical properties include a melting point of -46°C (liquid state at room temperature), though data on color, odor, and other characteristics are unavailable .
Properties
CAS No. |
65351-00-0 |
|---|---|
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
ethyl 2-sulfanylheptanoate |
InChI |
InChI=1S/C9H18O2S/c1-3-5-6-7-8(12)9(10)11-4-2/h8,12H,3-7H2,1-2H3 |
InChI Key |
SQQQKDHNXXPLKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OCC)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-sulfanylheptanoate typically involves the esterification of 2-sulfanylheptanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-sulfanylheptanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-sulfanylheptanol.
Substitution: Various substituted heptanoates depending on the reagent used.
Scientific Research Applications
Ethyl 2-sulfanylheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl 2-sulfanylheptanoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogs
The comparison focuses on esters with similar carbon chain lengths or functional groups. Key compounds include:
Key Differences
- Functional Group Reactivity: Ethyl 2-acetylheptanoate contains an acetyl group, which may confer stability compared to simpler esters like ethyl acetate. However, its reactivity under thermal or chemical conditions remains undocumented .
- Applications: Ethyl acetate is widely used as a solvent in spice extractions (e.g., black pepper, clove, ginger ), while Ethyl 2-acetylheptanoate is restricted to R&D .
Physical and Chemical Properties
| Property | Ethyl 2-acetylheptanoate | Ethyl Acetate |
|---|---|---|
| Melting Point | -46°C | -83.6°C |
| Boiling Point | No data | 77.1°C |
| Flammability | No data | Highly flammable |
| Solubility | No data | Miscible with organic solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
